2-(1H-indol-3-yl)ethenamine

Catalog No.
S13415202
CAS No.
M.F
C10H10N2
M. Wt
158.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-indol-3-yl)ethenamine

Product Name

2-(1H-indol-3-yl)ethenamine

IUPAC Name

(E)-2-(1H-indol-3-yl)ethenamine

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

InChI

InChI=1S/C10H10N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,11H2/b6-5+

InChI Key

CUWQQBKIZVPCNL-AATRIKPKSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CN

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/N

2-(1H-indol-3-yl)ethenamine, also known as 2-(1H-indol-3-yl)ethanamine, is a compound characterized by its indole structure, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The chemical formula for this compound is C11H12N2C_{11}H_{12}N_2, with a molecular weight of approximately 174.24 Da. It features an ethylamine side chain attached to the indole moiety, making it part of the broader class of indole derivatives that exhibit diverse biological activities and potential therapeutic applications .

, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to various oxidized derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding reduced forms of the compound.
  • Substitution Reactions: The compound can participate in substitution reactions where functional groups on the indole or ethylamine parts are replaced by other groups, often facilitated by halogens or nucleophiles .

The biological activity of 2-(1H-indol-3-yl)ethenamine and its derivatives has been extensively studied due to their potential therapeutic effects. These compounds have shown promise in various biological assays, including:

  • Antimicrobial Activity: Several studies have demonstrated that indole derivatives possess significant antimicrobial properties against various pathogens .
  • Neuroprotective Effects: Some derivatives exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .
  • Anti-inflammatory Properties: Certain analogs have been shown to modulate inflammatory pathways, suggesting potential applications in inflammatory diseases .

The synthesis of 2-(1H-indol-3-yl)ethenamine typically involves several steps:

  • Starting Materials: The synthesis often begins with indole derivatives and appropriate amines.
  • Condensation Reaction: A common method includes the condensation of indole with an appropriate aldehyde or ketone in the presence of acidic catalysts.
  • Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure 2-(1H-indol-3-yl)ethenamine .

2-(1H-indol-3-yl)ethenamine has several notable applications:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders.
  • Research Tool: It is used in biochemical research to study indole-related pathways and mechanisms in cellular processes.
  • Agricultural Chemistry: Some derivatives may have applications in agrochemicals due to their antimicrobial properties .

Several compounds share structural similarities with 2-(1H-indol-3-yl)ethenamine. Here are some notable examples:

Compound NameStructureUnique Features
2-(1H-indol-3-yl)-N-methyl ethanamineStructureContains a methyl group on the nitrogen; shows different pharmacological profiles.
2-(1,2-diphenyl-1H-indol-3-yl)ethanamineStructureExhibits enhanced anti-inflammatory properties; interacts differently with cytokine receptors.
5-hydroxyindoleacetic acidStructureA metabolite of serotonin; involved in neurotransmitter metabolism.

These compounds illustrate the diversity within the indole derivative class and highlight how slight modifications can significantly alter biological activity and applications.

The classical synthesis of 2-(1H-indol-3-yl)ethenamine relies fundamentally on Friedel-Crafts alkylation reactions, which exploit the inherent reactivity of the indole nucleus at the C3 position [1]. The indole ring system demonstrates exceptional reactivity toward electrophilic aromatic substitution, with the C3 position being approximately 10^13 times more reactive than benzene [2]. This remarkable reactivity stems from the electron-rich nature of the indole heterocycle, where the pyrrole ring serves as the most reactive portion for electrophilic attack [2].

Mechanistic Foundation

The Friedel-Crafts alkylation of indole derivatives proceeds through well-established electrophilic aromatic substitution mechanisms [3]. Under acidic conditions, the indole ring primarily undergoes protonation at C3 rather than nitrogen, owing to the enamine-like reactivity of the portion of the molecule located outside of the benzene ring [2]. This protonation pattern, with a pKa of -3.6, significantly influences the regioselectivity of subsequent alkylation reactions [2].

The classical approach involves the formation of carbocation intermediates through the interaction of alkyl halides or activated alcohols with Lewis acids such as aluminum chloride or boron trifluoride [3]. However, the use of simple alkyl halides often proves synthetically challenging due to competing polyalkylation reactions and the formation of rearranged products [3].

Optimized Reaction Conditions

Research demonstrates that trichloroacetimidates provide superior electrophiles for indole alkylation compared to conventional alkyl halides [3]. These reagents offer several advantages, including the ability to function under mild conditions with catalytic amounts of Lewis acids and the thermodynamic driving force provided by rearrangement to trichloroacetamide [3]. The optimization studies reveal that 4-nitrobenzyl trichloroacetimidate yields excellent results with various indole substrates, producing C3-alkylated products in yields ranging from 45% to 90% [3].

The reaction conditions typically involve heating the indole substrate with the electrophile in the presence of a Lewis acid catalyst at temperatures between 80°C and 140°C [4]. Solvent selection proves critical, with acetic acid and dichloromethane showing optimal results for different substrate classes [4].

Substrate Scope and Limitations

Classical Friedel-Crafts alkylation demonstrates broad tolerance for various indole substitution patterns [3]. Unsubstituted indole provides a 72% yield of the desired alkylation product, while halogenated indoles at the 5-position show slightly reduced conversions of approximately 50% [3]. Substitution at the C2 position with methyl or phenyl groups is well-tolerated, yielding excellent results of 70% and 83% respectively [3].

The synthetic route leading to 2-(1H-indol-3-yl)ethenamine typically involves a multi-step sequence beginning with the formation of 3-((E)-2-nitrovinyl)-1H-indole through nitrovinyl coupling reactions [5]. This intermediate undergoes subsequent reduction with lithium aluminum hydride to afford the target ethenamine derivative [5].

Modern Catalytic Approaches: Palladium-Mediated Cross-Coupling

The development of palladium-catalyzed methodologies has revolutionized the synthesis of indole derivatives, including 2-(1H-indol-3-yl)ethenamine [6]. These modern approaches offer superior selectivity, milder reaction conditions, and enhanced functional group tolerance compared to classical methods [7].

Palladium-Catalyzed Cyclization Strategies

Contemporary synthetic approaches employ palladium-catalyzed intramolecular cyclization reactions starting from ortho-alkynylanilines [8]. The methodology utilizes homogeneous palladium catalysts such as palladium acetate, tetrakis(triphenylphosphine)palladium, and bis(dibenzylideneacetone)palladium complexes [8]. These catalysts facilitate the formation of indole rings through coordinated C-H activation and subsequent cyclization processes [8].

The reaction mechanism involves initial coordination of the palladium center to the alkyne functionality, followed by intramolecular nucleophilic attack by the aniline nitrogen [8]. This process generates a palladacycle intermediate that undergoes reductive elimination to form the indole ring system [8].

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, provide versatile access to highly functionalized indole derivatives [9]. The Sonogashira cross-coupling proves particularly effective for introducing ethynyl substituents that can be subsequently functionalized to generate the ethenamine moiety [9].

Research demonstrates that 1-benzyl-3-iodo-1H-indole-2-carbonitriles serve as excellent substrates for various cross-coupling reactions [9]. The Sonogashira coupling with terminal alkynes proceeds smoothly under standard conditions using palladium catalysts, copper co-catalysts, and amine bases [9].

Barluenga Cross-Coupling Applications

The Barluenga cross-coupling reaction between p-tosylhydrazones and 2-nitroarylhalides offers an alternative approach to indole synthesis [10]. This methodology employs bis(triphenylphosphine)palladium dichloride as the catalyst and demonstrates excellent tolerance for various functional groups [10]. The reaction proceeds through palladium-catalyzed cross-coupling followed by carbon monoxide-mediated reductive cyclization [10].

A one-pot, two-step protocol has been developed that eliminates the need for isolation and purification of intermediate products [10]. This approach utilizes the same palladium catalyst for both the cross-coupling and cyclization steps, achieving overall yields comparable to or superior to stepwise procedures [10].

Switchable Synthesis Strategies

Recent advances include switchable synthesis methodologies that allow selective formation of either C4-ethylaminoindole or C7-aminoindoline scaffolds by controlling beta-carbon elimination [11]. This approach utilizes aziridine as a C-H ethylamination reagent through C-N bond cleavage reactions [11]. The methodology employs palladium acetate catalysts with triphenylphosphine ligands and cesium carbonate bases in toluene-dioxane solvent mixtures [11].

Solvent Systems and Catalytic Optimization Strategies

The optimization of reaction conditions for the synthesis of 2-(1H-indol-3-yl)ethenamine requires careful consideration of solvent effects, catalyst selection, and reaction parameters [12].

Solvent Selection Criteria

Solvent choice significantly impacts both reaction rates and product selectivity in indole synthesis [4]. Protic solvents such as methanol and ethanol demonstrate photostabilization effects through hydrogen bond formation with indole chromophores, resulting in lower triplet formation efficiency [13]. This property proves beneficial for preventing photodegradation during synthesis and purification procedures [13].

Aprotic solvents including acetonitrile, dichloromethane, and toluene show different reactivity profiles [4]. The Fischer indole synthesis demonstrates optimal yields when carried out in ethanol, with reported yields of 80% and selectivity of 90% [4]. Dichloromethane provides 70% yield with 85% selectivity, while toluene yields 60% with 80% selectivity [4].

Temperature and Pressure Optimization

Temperature control plays a crucial role in optimizing indole synthesis reactions [12]. The Hemesberger-Knittel reaction for indole-2-carboxylates shows optimal yields when conducted at -20°C for 30 minutes, followed by heating to -5°C to 0°C for 6-19 hours [12]. These controlled temperature conditions prevent side reactions and improve overall yields [12].

Thermolytic cyclization reactions benefit from elevated temperatures in anhydrous xylene solutions [12]. Optimal conditions involve heating approximately 40 millimolar solutions of azidocinnamate precursors in freshly prepared anhydrous xylene for 30 minutes, yielding 88.6-94.6% of the desired indole products [12].

Catalyst Loading and Optimization

Palladium catalyst loading significantly affects reaction efficiency and cost-effectiveness [14]. Amphiphilic polystyrene-poly(ethylene glycol) resin-supported 1,10-phenanthroline-palladium complexes demonstrate excellent activity at 5 mol% loading relative to palladium [14]. These heterogeneous catalysts enable water-based synthesis protocols with triethylamine as base, achieving 88% yields of alkylated indole products [14].

The optimization studies reveal that cesium carbonate, potassium carbonate, and sodium carbonate provide inferior results compared to triethylamine, yielding only 16%, 13%, and 12% respectively [14]. The superior performance of triethylamine stems from its ability to maintain optimal pH conditions while preventing catalyst deactivation [14].

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates indole synthesis reactions while maintaining high yields [15]. Fischer indole synthesis reactions that typically require 3-6 hours under conventional heating can be completed in 5-10 minutes using microwave assistance [15]. This acceleration proves particularly beneficial for fluorinated phenylhydrazine precursors that show poor solubility in acetic acid [15].

The microwave-assisted protocol employs methanol-sulfuric acid solvent mixtures to improve solubility of fluorinated starting materials [15]. This modification allows for clean esterification of carboxylic acid groups concurrent with indole ring formation, achieving consistently high yields of approximately 80% [15].

Purification Techniques: Column Chromatography and Recrystallization

The purification of 2-(1H-indol-3-yl)ethenamine and related indole derivatives requires specialized techniques due to the compounds' sensitivity to oxidation and acid-base conditions [5].

Silica Gel Column Chromatography

Silica gel column chromatography represents the primary purification method for indole derivatives [5]. The technique employs 100-200 mesh silica gel with carefully optimized eluent systems [5]. For 2-(1H-indol-3-yl)ethenamine derivatives, optimal separation is achieved using ethyl acetate-hexane gradients ranging from 10% to 70% ethyl acetate [5].

The purification of 3-((E)-2-nitrovinyl)-1H-indole, a key intermediate, utilizes 10% ethyl acetate in hexane as the mobile phase [5]. The subsequent reduction product, 2-(1H-indol-3-yl)ethanamine, requires a more polar eluent system of 70% ethyl acetate in hexane for effective separation [5].

Specialized Detection Methods

The van Urk-Salkowski reagent provides a sensitive and specific chromogenic detection method for indole derivatives on thin-layer chromatography plates [16]. This reagent demonstrates detection limits between 25-50 nanograms for most indole compounds and exhibits excellent specificity, with minimal interference from phenols and aromatic acids [16]. The color development occurs rapidly within 10 minutes and provides stable, diagnostically useful chromophores [16].

Different indole substitution patterns produce characteristic color responses ranging from yellow for indole-3-glyoxylamide to blue for melatonin derivatives [16]. This color differentiation enables identification of specific compounds during purification monitoring [16].

Recrystallization Protocols

Recrystallization serves as an essential final purification step for indole compounds [17]. The process typically employs alcohol-water solvent systems with controlled temperature protocols [17]. For high-purity indole derivatives, the dissolution is carried out in methanol, ethanol, or acetonitrile as the primary solvent, followed by controlled addition of water as an anti-solvent [17].

The optimization of recrystallization conditions involves solvent burden ratios typically ranging from 1:0.5 to 1:5 for indole to organic solvent [17]. Higher purity starting materials require lower solvent loads, while impure materials necessitate increased solvent ratios [17]. The crystallization temperature range of 0°C to 80°C allows for controlled nucleation and crystal growth [17].

Yield Optimization and Recovery

Systematic purification protocols achieve excellent recovery rates for indole derivatives [17]. The dissolution-crystallization method for indole compounds with initial purities below 99.0% can yield final products with purities exceeding 99.9% [17]. Recovery rates vary with initial purity, achieving 95.03% yield for 98.09% starting material and 78.59% yield for 94.85% starting material [17].

The purification sequence for complex indole derivatives often requires multiple chromatographic separations [5]. For example, the synthesis of N-(2-(1H-indol-3-yl)ethyl)benzamide derivatives involves initial column chromatography using 50% ethyl acetate in hexane, followed by final purification with 100% ethyl acetate [5].

Purification Data and Analytical Verification

Comprehensive analytical verification accompanies each purification step to ensure product quality and purity [5]. Liquid chromatography-mass spectrometry purity determinations range from 68.54% to 95.56% for various synthetic intermediates and final products [5]. Nuclear magnetic resonance spectroscopy provides structural confirmation, while infrared spectroscopy confirms functional group integrity [5].

CompoundYield (%)LC-MS Purity (%)Purification Method
3-((E)-2-nitrovinyl)-1H-indole47.6993.7210% EtOAc/Hexane
2-(1H-indol-3-yl)ethanamine78.068.5470% EtOAc/Hexane
N-(2-(1H-indol-3-yl)ethyl)benzamide60.6090.0450% EtOAc/Hexane
Methyl 2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl)acetate62.9964.5030% EtOAc/Hexane

Environmental Susceptibility – Oxidative and Thermal Instability

Stress factorTypical laboratory or environmental conditionsOnset of degradationPrincipal observationRef.
Dissolved molecular oxygenAmbient temperature, neutral aqueous bufferVisible darkening within minutesAutoxidation initiates π–π stacked dimers; ultraviolet-visible absorbance above four hundred nanometres grows continuously [1]
Hydroxyl radical in airSimulated tropospheric photo-chemistry, twenty-five °CCalculated half-life ca. twenty minutesRapid hydroxyl addition at the C-three position gives peroxy radicals that cascade to N-(two-formyl-phenyl)formamide and isatin [2]
Hydrogen peroxide plus peroxidasePhosphate buffer pH seven, twenty-eight °CComplete consumption in under ten minutes (oxygen uptake 0.5 mole per mole substrate)Oxidative cleavage to indole-three-acetaldehyde; subsequent oxidation generates indole-three-acetic acid [3]
Oxone–bromide halide catalysistert-Butanol ∶ water (20 ∶ 1), room temperatureNinety-five percent conversion in two hoursSelective formation of 3-methyloxindole analogues; parent vinyl-amine behaves analogously under identical conditions [4]
Dry heat (nitrogen atmosphere)Differential scanning up to three hundred °CExothermic onset near one hundred and twenty °CCross-linking and carbonisation; mass loss above two hundred °C confirmed by thermogravimetric analysis [5]
Moist heat (air, 110 °C)Sealed tube, trace waterBrown insoluble oligomer after thirty minutesWater-promoted tetramerisation of the indole core, accompanied by broad nuclear magnetic resonance signals and loss of parent amine [6]

Thermal stress accelerates the same radical pathways triggered by oxygen, explaining the similar brown-black oligomers obtained under moist heat and slow autoxidation.

Degradation Pathways – Oligomerisation and Oxidation Products

PathwayVerified degradation product(s)Structural feature generatedAnalytical evidenceRef.
One-electron oxidation followed by nucleophilic trapping2-hydroxy-3-oxindole, 3-oxindoleCarbonyl introduction at C-three, migration of vinyl side-chainHigh-performance liquid chromatography and gas chromatography–mass spectrometry after manganese-deuteroporphyrin catalysis [7]
Radical–radical coupling (homo-dimer)3,3′-bis(1H-indol-3-yl)-propan-2-oneCarbon–carbon bond between two C-three centresIsolation from air oxidation of indole-three-pyruvic acid; full proton and carbon spectra [8]
Higher-order oligomerisationIndole tetramer bearing alternating C-two/C-three linkagesMacro-aromatic scaffoldSingle-crystal X-ray diffraction of material formed from water-exposed tert-butyl-diindolylamine [6]
Peroxidase-mediated cleavageIndole-three-acetaldehyde → indole-three-acetic acidOxidative cleavage of vinylamine double bondOxygen-consumption calorimetry and silver-oxide derivatisation [3]
Oxidative rearrangement (Witkop type)Isatin, 2-keto-acetanilide analoguesComplete scission of C-two–C-three bondHalide-catalysed oxone oxidation, isolated yields up to eighty-one percent [9]
Dimeric indigo formation3,3′-biindolyl-indigoid pigmentExtended π-systemMicrobial oxidation of indole in aerated cultures [1]

These transformations collectively explain the pronounced colour change (colourless → blue → brown-black) that accompanies ageing of the free base.

Stabilisation Strategies – tert-Butyl Group Incorporation

Bulky tert-butyl substituents suppress both radical initiation and π-stacking. Comparative electrochemical and thermal data are summarised below.

Molecule examinedFirst anodic oxidation potential (volt versus ferrocene couple)Mass of insoluble oligomer after forty-eight hour air exposure (percent of initial)Colour change at one hundred and ten °C (qualitative)Ref.
Diindolylamine (no tert-butyl)plus zero point zero nineeighty-fourBlack char after ten minutes [6]
5,7-di-tert-butyl-diindolylamineplus zero point one six fivethirty-twoPale yellow, no char after one hour [6]
2-tert-butyl-3-vinyl-indole (model for side-chain substitution)plus zero point two fourtwenty-oneNo visible change after one hour [10]

Steric shielding reduces the accessible π-surface area, elevates the oxidation potential and interrupts the head-to-tail alignment required for chain growth. Computational steric maps corroborate a fifty-percent drop in calculated binding energy between adjacent indole planes upon tert-butyl installation, consistent with the experimental oligomer suppression [6].

Synthetic chemists exploit this effect by masking the C-two and C-seven positions with tert-butyl carbamate or tert-butyl ether groups before high-temperature steps, removing them only in the final deprotection sequence. In polymer research, wholly aromatic indole dicarboxylate polyesters bearing tert-butyl caps retain glass-transition temperatures above ninety-nine degrees Celsius without the dark-colour development seen in uncapped analogues [5].

Collectively, the data show that 2-(1H-indol-3-yl)ethenamine is:

  • Oxidatively labile – even trace oxidants convert it to carbonyl-rich products within minutes, and atmospheric radicals limit its environmental persistence to less than one hour in daylight continental air.
  • Thermally fragile – heating above one hundred and twenty degrees Celsius triggers exothermic oligomerisation that rapidly destroys the parent structure.
  • Amenable to steric protection – strategic incorporation of tert-butyl groups raises the onset of both electrochemical and thermal degradation by thirty to fifty percent, providing a practical route to stabilised intermediates for synthesis or storage.

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

158.084398327 g/mol

Monoisotopic Mass

158.084398327 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types